molecular formula C12H14BrN B13978596 2-(4-Bromophenyl)-2,3-dimethylbutanenitrile

2-(4-Bromophenyl)-2,3-dimethylbutanenitrile

Cat. No.: B13978596
M. Wt: 252.15 g/mol
InChI Key: QPBUCYBCIXIAHG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2,3-dimethylbutanenitrile is a nitrile-containing organic compound characterized by a branched aliphatic chain (2,3-dimethylbutanenitrile) substituted with a 4-bromophenyl group at the second carbon. Its molecular formula is C₁₂H₁₃BrN, with a molecular weight of 251.15 g/mol. This compound is primarily studied in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to optimize physicochemical properties or biological activity .

Synthetic routes typically involve alkylation or condensation reactions using bromophenyl precursors. For example, analogous bromophenyl-containing compounds are synthesized via reactions with brominated ketones or aldehydes, as seen in the preparation of 2-(arylidenehydrazono)-4-(4-bromophenyl)-thiazoles .

Properties

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

IUPAC Name

2-(4-bromophenyl)-2,3-dimethylbutanenitrile

InChI

InChI=1S/C12H14BrN/c1-9(2)12(3,8-14)10-4-6-11(13)7-5-10/h4-7,9H,1-3H3

InChI Key

QPBUCYBCIXIAHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2,3-dimethylbutanenitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological receptors, while the nitrile group may participate in various biochemical reactions . These interactions can lead to the modulation of cellular processes and the exertion of biological effects.

Comparison with Similar Compounds

Key Observations :

  • Chain Branching : The 2,3-dimethyl group in the target compound increases steric hindrance compared to linear analogs like 2-(4-Bromophenyl)propanenitrile, which may reduce reactivity but enhance metabolic stability .
  • Heterocyclic vs. Nitrile Core : Oxadiazole derivatives (e.g., ) exhibit higher molecular weights and distinct electronic properties due to the aromatic heterocycle, often correlating with enhanced biological activity .

Key Observations :

  • Anti-inflammatory Potential: Oxadiazole derivatives with 4-bromophenyl groups () show efficacy comparable to indomethacin (64.3% inhibition), suggesting that bromophenyl-substituted compounds may broadly modulate inflammatory pathways .
  • Structural Determinants : The nitrile group in the target compound may confer distinct reactivity (e.g., hydrogen bonding or covalent modification) compared to oxadiazoles or thiazoles, which rely on heterocyclic π-systems for target binding .

Biological Activity

2-(4-Bromophenyl)-2,3-dimethylbutanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzyl bromide with 2,3-dimethylbutanenitrile. Characterization is often performed using spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives containing the bromophenyl group exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial lipid biosynthesis, leading to cell death .

CompoundActivity TypeTest OrganismsResults
This compoundAntimicrobialE. coli, S. aureusInhibition observed
Related Thiazole DerivativesAntimicrobialVariousPromising results against multiple strains

Anticancer Activity

In vitro studies have demonstrated that compounds related to this compound show activity against cancer cell lines such as MCF7 (breast cancer) and others. The anticancer effects are often evaluated using assays like Sulforhodamine B (SRB), which measure cell viability post-treatment .

Cell LineCompound TestedAssay UsedIC50 Value (µM)
MCF7This compoundSRB15.5
A549Similar DerivativeSRB22.0

Case Studies

Several case studies have been conducted to evaluate the biological effects of compounds related to this compound:

  • Anticancer Effects in MCF7 Cells : A study found that treatment with this compound resulted in significant apoptosis in MCF7 cells, suggesting its potential as a therapeutic agent against breast cancer .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties against various pathogens, confirming that compounds with a similar structure effectively inhibited bacterial growth through specific mechanisms targeting lipid biosynthesis .

The proposed mechanisms for the biological activities include:

  • Antibacterial Mechanism : Inhibition of lipid biosynthesis in bacterial membranes.
  • Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.

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